molecular formula C12H10N2O2 B3070835 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid CAS No. 1006441-28-6

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Cat. No.: B3070835
CAS No.: 1006441-28-6
M. Wt: 214.22 g/mol
InChI Key: ATCGQJDBESLWCP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Acrylic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or an alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include nitro and halogenated derivatives.

Scientific Research Applications

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
  • 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
  • 3-(1H-Pyrazol-4-yl)benzoic acid

Uniqueness

3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid is unique due to the presence of both a pyrazole ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential bioactivity set it apart from similar compounds.

Properties

IUPAC Name

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-4-10-2-5-11(6-3-10)14-9-1-8-13-14/h1-9H,(H,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGQJDBESLWCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 3
Reactant of Route 3
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.